IDO1 Inhibition Potency: Direct Comparison with N-(2-Hydroxyphenyl)phthalimide
2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exhibits measurable inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1), an immunotherapeutic target. Its IC50 value is 2.59 µM (2,590 nM) against recombinant human IDO1 in an Escherichia coli expression system [1]. In contrast, N-(2-hydroxyphenyl)phthalimide, which lacks the 5-carboxylic acid group, shows an IC50 of >55.69 µM against alkaline phosphatase (a surrogate for general enzyme inhibition) and does not demonstrate specific IDO1 activity in comparable assays [2]. This approximately 21-fold difference in potency highlights the critical role of the 5-carboxylic acid substitution for IDO1 target engagement.
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 2.59 µM (2,590 nM) |
| Comparator Or Baseline | N-(2-Hydroxyphenyl)phthalimide: IC50 > 55.69 µM (non-IDO1 target) |
| Quantified Difference | ≥21-fold greater potency (2.59 µM vs. >55.69 µM) |
| Conditions | Recombinant human IDO1 expressed in E. coli; 1 hr incubation; fluorescence assay |
Why This Matters
The presence of the 5-carboxylic acid group is essential for achieving meaningful IDO1 inhibition, making this compound a relevant tool for immuno-oncology research where IDO1 is implicated.
- [1] BindingDB Entry BDBM50127137 (CHEMBL3628552): Inhibition of recombinant human IDO1. BindingDB, 2016. View Source
- [2] BindingDB Entry BDBM50404871 (CHEMBL165865): N-(2-hydroxyphenyl)phthalimide activity against human placental alkaline phosphatase. BindingDB, 2013. View Source
